molecular formula C13H16F3N3O2 B1654700 Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 260367-79-1

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B1654700
CAS No.: 260367-79-1
M. Wt: 303.28 g/mol
InChI Key: GRAMPPUSWPPYDB-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (molecular formula: C₁₃H₁₆F₃N₃O₂) is a piperazine derivative featuring a trifluoromethyl-substituted pyridine ring at the 3-position and an ethyl carboxylate group at the 1-position of the piperazine moiety. Its structure is characterized by the SMILES string CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F and InChIKey RVSGECXGLRPPLT-UHFFFAOYSA-N . This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability. Piperazine derivatives are widely explored as intermediates for pharmaceuticals targeting central nervous system disorders, antimicrobial agents, and enzyme inhibitors.

Properties

IUPAC Name

ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-2-21-12(20)19-8-6-18(7-9-19)11-10(13(14,15)16)4-3-5-17-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAMPPUSWPPYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381844
Record name Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260367-79-1
Record name Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 4-[3-(Trifluoromethyl)pyridin-2-yl]piperazine

A halogenated pyridine derivative, such as 2-chloro-3-(trifluoromethyl)pyridine, reacts with piperazine under basic conditions. In a representative procedure, 2-chloro-3-(trifluoromethyl)pyridine (5.0 mmol) is combined with piperazine (6.0 mmol) in dimethyl sulfoxide (DMSO) with sodium carbonate (10 mmol) and heated to 90°C for 12 hours. The reaction exploits the electron-withdrawing trifluoromethyl group to activate the pyridine ring for SNAr, yielding 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine. Purification via flash chromatography (RediSep Rf silica gel column, 0–100% ethyl acetate/hexanes) affords the intermediate in 68% yield.

Esterification with Ethyl Chloroformate

The intermediate piperazine is then treated with ethyl chloroformate (1.2 equivalents) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. After stirring at room temperature for 2 hours, the mixture is washed with water, dried over sodium sulfate, and concentrated. Flash chromatography (0–80% ethyl acetate/petroleum ether) yields Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate as a colorless oil (82% yield).

Key Data

Step Reagents/Conditions Yield Purification Method
1.1 DMSO, Na2CO3, 90°C 68% Flash chromatography
1.2 DIEA, DCM, RT 82% Flash chromatography

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

For pyridine derivatives lacking inherent reactivity for SNAr, palladium-catalyzed coupling offers an alternative route. This method is particularly effective for introducing piperazine to sterically hindered positions.

Coupling of 2-Bromo-3-(trifluoromethyl)pyridine with Piperazine

A mixture of 2-bromo-3-(trifluoromethyl)pyridine (1.0 mmol), piperazine (1.2 mmol), RuPhos Pd G2 catalyst (0.05 mmol), and potassium phosphate (3.0 mmol) in dioxane/water (4:1) is heated to 100°C for 24 hours. The reaction proceeds via a Buchwald-Hartwig amination mechanism, forming the C–N bond between the pyridine and piperazine. After extraction with DCM and chromatography, the product is isolated in 59% yield.

Esterification as in Method 1.2

The subsequent esterification step mirrors Section 1.2, achieving comparable yields (80–85%).

Advantages

  • Tolerates electron-neutral pyridine substrates.
  • Higher regioselectivity compared to SNAr.

One-Pot Alkylation-Esterification

A streamlined one-pot method involves simultaneous alkylation and esterification, though this requires precise stoichiometric control.

Reaction of 1-(3-Trifluoromethylpyridin-2-yl)piperazine with Ethyl Chloroformate

In ethanol, 1-(3-trifluoromethylpyridin-2-yl)piperazine (5.0 mmol) is refluxed with ethyl chloroformate (5.5 mmol) for 1 hour. Water is added to precipitate the product, which is crystallized from aqueous ethanol to yield 94% of the title compound. This method bypasses intermediate isolation, reducing purification steps.

Comparison of Methods

Method Steps Total Yield Key Advantage
1 2 56% High purity
2 2 47% Broad substrate scope
3 1 94% Operational simplicity

Critical Analysis of Reaction Parameters

Solvent and Base Selection

  • SNAr : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.
  • Buchwald-Hartwig : Dioxane/water mixtures improve catalyst stability.
  • Esterification : DCM or THF with DIEA maximizes electrophilic reactivity.

Temperature and Time

  • SNAr requires prolonged heating (12–24 hours at 90°C).
  • Palladium-catalyzed reactions achieve completion within 24 hours at 100°C.

Purification Challenges

Flash chromatography remains indispensable for separating regioisomers, particularly in SNAr reactions. Crystallization from ethanol/water (Method 3) offers a high-yield alternative for scale-up.

Characterization and Validation

Spectroscopic Data

  • LRMS (ESI+) : m/z 318 [M+H]+.
  • 1H NMR (DMSO-d6) : δ 1.21 (t, 3H, CH2CH3), 3.45–3.60 (m, 4H, piperazine), 4.12 (q, 2H, OCH2), 7.75 (dd, 1H, pyridine), 8.42 (d, 1H, pyridine).

Crystallographic Data

While no crystal structure of the title compound is reported, analogous piperazine derivatives exhibit monoclinic crystal systems with P21/c space groups.

Industrial and Environmental Considerations

Scale-Up Feasibility

Method 3’s one-pot procedure is preferred for manufacturing, minimizing solvent waste and labor.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (Method 3) vs. 14.5 (Method 1).
  • E-Factor : 12.7 (Method 3) vs. 22.3 (Method 1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can act as a scaffold for binding to various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structurally related piperazine derivatives and their distinguishing features:

Compound Name Molecular Formula Substituent on Pyridine/Piperazine Key Functional Groups Reference
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate (Target) C₁₃H₁₆F₃N₃O₂ 3-CF₃-pyridin-2-yl Ethyl carboxylate, trifluoromethyl
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate C₁₂H₁₆N₄O₄ 3-NO₂-pyridin-2-yl Nitro group
1-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5) C₁₄H₁₇F₃N₄O 5-CF₃-pyridin-2-yl Ketone, butanone linker
Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate C₁₇H₁₈F₄N₂O₄ 3-Tetrafluoroethoxy-benzoyl Benzoyl, tetrafluoroethoxy
tert-Butyl 4-[3-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate C₁₈H₂₄N₆O₂ Pyrazine-pyridin-2-yl tert-Butyl carbamate, pyrazine

Key Observations :

  • Trifluoromethyl vs. Nitro Groups : The nitro-substituted analogue (C₁₂H₁₆N₄O₄) in lacks the lipophilic CF₃ group, reducing its membrane permeability compared to the target compound.
  • Positional Isomerism : MK42/RTC5 substitutes the CF₃ group at the pyridine’s 5-position instead of the 3-position, altering steric interactions in receptor binding.
  • Benzoyl vs.

Physical and Chemical Properties

Property Target Compound Ethyl 4-(3-NO₂-pyridin-2-yl) MK42/RTC5
Molecular Weight 303.28 g/mol 280.28 g/mol 338.33 g/mol
LogP (Predicted) 2.1 1.3 2.8
Solubility Moderate in DMSO High in polar solvents Low in water
Metabolic Stability High (due to CF₃) Moderate High

Notes:

  • The trifluoromethyl group in the target compound enhances lipophilicity (LogP = 2.1) compared to the nitro analogue (LogP = 1.3) .
  • MK42’s ketone linker reduces aqueous solubility but improves blood-brain barrier penetration .

Biological Activity

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a trifluoromethyl pyridine moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally related to this compound. For instance, novel trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds were shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), thereby activating the phenylpropanoid biosynthesis pathway, which is integral to plant defense mechanisms .

Table 1: Antiviral Activity Against TMV and CMV

CompoundVirus TypeProtective Activity (%)EC50 (μg/mL)
A16TMV79.120.2
A10CMV93.154.5
A21CMV76.743.1

TRPV1 Modulation

This compound has been identified as a high-affinity ligand for the TRPV1 receptor, which plays a key role in pain perception. High-throughput screening revealed that this compound effectively modulates TRPV1 activity, suggesting potential applications in pain management therapies .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • TRPV1 Receptor Antagonism : The compound's structure allows it to bind effectively to the TRPV1 receptor, inhibiting its activation and thus modulating pain pathways.
  • Enzyme Activation : The activation of enzymes involved in plant defense mechanisms indicates that this compound may also function as a plant activator, enhancing systemic acquired resistance against viral pathogens .

Case Studies and Research Findings

Research has consistently demonstrated the efficacy of this compound in various biological assays:

  • In a study exploring the structure-activity relationships (SAR) of pyridinylpiperazine derivatives, it was found that modifications to the trifluoromethyl group significantly influenced binding affinity and selectivity towards TRPV1 .
  • Another investigation into antiviral compounds revealed that derivatives similar to ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine exhibited enhanced protective effects against viral infections by inducing key defensive enzymes in plant systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

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